Cas no 118353-96-1 (2-Azabicyclo3.3.0 Octanyl-3-carboxylic Acid)

2-Azabicyclo[3.3.0]octanyl-3-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyrrolidine and cyclopentane ring system with a carboxylic acid functional group. This structure imparts rigidity and stereochemical specificity, making it a valuable scaffold in medicinal chemistry and drug design. Its constrained geometry enhances binding affinity and selectivity for biological targets, particularly in the development of enzyme inhibitors and receptor modulators. The carboxylic acid moiety allows for further derivatization, facilitating its incorporation into peptidomimetics or as a chiral building block. The compound's stability and synthetic versatility make it suitable for applications in pharmaceutical research and asymmetric synthesis.
2-Azabicyclo3.3.0 Octanyl-3-carboxylic Acid structure
118353-96-1 structure
Product Name:2-Azabicyclo3.3.0 Octanyl-3-carboxylic Acid
CAS No:118353-96-1
MF:C8H13NO2
MW:155.194322347641
CID:132930
PubChem ID:11446836
Update Time:2025-05-25

2-Azabicyclo3.3.0 Octanyl-3-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • Cyclopenta[b]pyrrole-2-carboxylicacid, octahydro-
    • 2-AZABICYCLO[3,3,1] OCTANYL-3-FORMIC ACID
    • cis-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
    • cis-octahydrocyclopenta[b]pyrrole-2-exo-carboxylic acid
    • Cyclopenta[b]pyrrole-2-carboxylic acid,octahydro-(9CI)
    • octahydro-cyclopenta[b]pyrrole-2-carboxylic acid
    • octahydrocyclopenta[b]pyrrole-2-carboxylic acid
    • SCHEMBL436440
    • 2-azabicyclo [3,3,0]octan-3-carboxylic acid
    • (2R,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
    • Octahydrocyclopenta[b]pyrrole-2-carboxylicacid
    • AB21139
    • J-500961
    • SCHEMBL17335757
    • AKOS015854424
    • FT-0642586
    • 105307-53-7
    • SB45403
    • SB39285
    • (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylicacid
    • 2-Azabicyclo[3.3.0]octane-3-carboxylic acid
    • (R)-endo-cis-2-Azabicyclo [3,3,0]octane-3-carboxylic acid
    • SB45565
    • OQHKEWIEKYQINX-UHFFFAOYSA-N
    • AC-10128
    • FT-0662347
    • 118353-96-1
    • 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
    • Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro- (9CI)
    • 2-Azabicyclo3.3.0 Octanyl-3-carboxylic Acid
    • MDL: MFCD03265236
    • Inchi: 1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)
    • InChI Key: OQHKEWIEKYQINX-UHFFFAOYSA-N
    • SMILES: OC(C1CC2CCCC2N1)=O

Computed Properties

  • Exact Mass: 169.11000
  • Monoisotopic Mass: 155.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.6
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • PSA: 49.33000
  • LogP: 1.32050

2-Azabicyclo3.3.0 Octanyl-3-carboxylic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 2-Azabicyclo3.3.0 Octanyl-3-carboxylic Acid

2-Azabicyclo[3.3.0]octanyl-3-carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 118353-96-1, known as 2-Azabicyclo[3.3.0]octanyl-3-carboxylic Acid, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug design and materials science. This compound belongs to the class of bicyclic compounds, which are characterized by their two fused rings, and it incorporates a nitrogen atom within the bicyclic framework, making it an azabicyclo derivative.

Recent studies have highlighted the importance of bicyclic structures in medicinal chemistry, particularly in the development of bioactive molecules with improved pharmacokinetic profiles. The azabicyclo[3.3.0]octane system, as seen in this compound, is notable for its rigidity and ability to form hydrogen bonds, which are critical for interactions with biological targets such as enzymes and receptors.

The carboxylic acid group attached to the bicyclic framework introduces additional functional diversity to this molecule. This group can participate in various chemical reactions, including esterification and amidation, enabling the synthesis of derivatives with tailored properties. For instance, researchers have explored the use of this compound as a building block for peptide-like structures, which could potentially serve as leads in drug discovery programs targeting neurodegenerative diseases or cancer.

From a structural standpoint, the 2-Azabicyclo[3.3.0]octanyl-3-carboxylic Acid molecule exhibits a high degree of symmetry and strain within its bicyclic system. This strain can influence its reactivity and stability, making it an interesting subject for studies on ring-opening reactions and conformational analysis. Recent computational studies have utilized advanced molecular modeling techniques to predict the most stable conformations of this compound, providing valuable insights into its potential interactions with biological systems.

In terms of synthesis, this compound can be prepared via a variety of methods, including cycloaddition reactions and ring-closing metathesis. These methods allow for precise control over the stereochemistry of the molecule, which is crucial for ensuring its biological activity. For example, enantioselective syntheses have been reported, enabling the preparation of enantiomerically pure samples for use in chiral recognition studies.

The carboxylic acid functionality also makes this compound amenable to further functionalization through coupling reactions with various nucleophiles or electrophiles. Such modifications can enhance its solubility, bioavailability, or binding affinity to specific targets. Recent research has focused on incorporating this compound into larger molecular frameworks, such as macrocycles or polymers, to explore its role in supramolecular chemistry.

From an applications perspective, 2-Azabicyclo[3.3.0]octanyl-3-carboxylic Acid has shown promise in several areas beyond traditional drug discovery. For instance, its rigid structure and ability to form hydrogen bonds make it a candidate for use in molecular recognition technologies, such as sensors or catalysts. Additionally, its unique electronic properties have been investigated for potential applications in organic electronics and optoelectronics.

In conclusion, 2-Azabicyclo[3.3.0]octanyl-3-carboxylic Acid represents a versatile platform for exploring novel chemical transformations and developing innovative materials with practical applications across multiple disciplines.

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